Tetrahydropyran-4-ylzinc bromide, 0.50 M in THF
Overview
Description
Tetrahydropyran-4-ylzinc bromide is a chemical compound with the CAS Number: 1372548-45-2 . It has a molecular weight of 230.42 . The IUPAC name for this compound is (tetrahydro-2H-pyran-4-yl)zinc (II) bromide .
Molecular Structure Analysis
The InChI code for Tetrahydropyran-4-ylzinc bromide is 1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q;;+1/p-1 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Tetrahydropyran-4-ylzinc bromide is typically stored at temperatures between 28 C .Scientific Research Applications
Synthesis of Pheromones
Tetrahydropyran derivatives are used in the synthesis of pheromones. An example is the synthesis of (6E,11Z)-hexadecadienyl acetate and (6E,11Z)-6,11-hexadecadienal, which are components of the female sex pheromone of certain Lepidoptera species. Tetrahydropyran is utilized as a starting material in this synthesis process (Bestmann & Gunawardena, 1992).
Development of Bioactive Compounds
Tetrahydropyrans are crucial in the development of bioactive compounds. They are used in synthesizing compounds with analgesic, anti-inflammatory, or cytotoxic activity. This is achieved through various methods, including acid-catalyzed Prins cyclization (Štekrová et al., 2015).
Protecting Group in Organic Synthesis
The tetrahydropyranyl group serves as a protecting group in organic synthesis. It has been used in the synthesis of 3-bromo-2-(tetrahydropyran-2-yloxy)propene, a valuable masked acetonyl bromide (Horning et al., 1970).
Application in Marine Natural Products
Tetrahydropyrans are structural motifs in marine natural products. They are used in the synthesis of complex structures like neopeltolide, which has significant antiproliferative properties (Fuwa, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrahydropyran-4-ylzinc bromide is a chemical compound used in the synthesis of various organic compounds. The primary targets of Tetrahydropyran-4-ylzinc bromide are organic molecules that require the addition of a tetrahydropyran ring for their synthesis .
Mode of Action
Tetrahydropyran-4-ylzinc bromide interacts with its targets through a process known as etherification . In this process, Tetrahydropyran-4-ylzinc bromide donates a tetrahydropyran ring to the target molecule, facilitating the formation of a new compound .
Biochemical Pathways
The addition of a tetrahydropyran ring by Tetrahydropyran-4-ylzinc bromide can significantly alter the biochemical pathways of the target molecule. The tetrahydropyran ring is a common motif in biologically active molecules and can influence the activity of the molecule in biological systems .
Pharmacokinetics
The compounds it helps synthesize may have diverse adme properties depending on their structure and function .
Result of Action
The primary result of the action of Tetrahydropyran-4-ylzinc bromide is the formation of a new organic compound with a tetrahydropyran ring. This can lead to the synthesis of a wide range of biologically active molecules, including natural products and pharmaceutical agents .
Action Environment
The action of Tetrahydropyran-4-ylzinc bromide is influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the etherification process . Furthermore, the stability of Tetrahydropyran-4-ylzinc bromide can be affected by factors such as light, heat, and moisture .
properties
IUPAC Name |
bromozinc(1+);3,4,5,6-tetrahydro-2H-pyran-4-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYIAKAXYBARLA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrOZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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